

A Comparative Analysis of 2-Cyclohexyloctane Data from NIST and PubChem Databases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexyloctane

Cat. No.: B13818012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical data for **2-Cyclohexyloctane** available in two leading chemical databases: the National Institute of Standards and Technology (NIST) database and the PubChem database. The objective is to offer a clear, side-by-side view of the available data, enabling researchers to efficiently cross-reference and utilize this information in their work. All quantitative data has been summarized for easy comparison, and detailed experimental protocols for the determination of key properties are provided.

Data Presentation

The following table summarizes the key quantitative data for **2-Cyclohexyloctane** (CAS Registry Number: 2883-05-8) from both the NIST and PubChem databases.

Property	NIST Data	PubChem Data
Identifiers		
IUPAC Name	Octane, 2-cyclohexyl-[1]	octan-2-ylcyclohexane[2]
Molecular Formula	C ₁₄ H ₂₈ [1]	C ₁₄ H ₂₈ [2]
Molecular Weight	196.3721 g/mol [1]	196.37 g/mol [2]
InChI	InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3[1]	InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3[2]
InChIKey	IRKYBYIUHWZQGP-UHFFFAOYSA-N[1]	IRKYBYIUHWZQGP-UHFFFAOYSA-N[2]
SMILES	CCCCCCC(C)C1CCCCC1[2]	CCCCCCC(C)C1CCCCC1[2]
Physical Properties		
Boiling Point	Not available	256.9 °C at 760 mmHg (Predicted)[3]
Melting Point	Not available	-19.69 °C (Predicted)[3]
Density	Not available	0.814 g/cm ³ (Predicted)[3]
Flash Point	Not available	101.8 °C (Predicted)[3]
Spectral Information		
Mass Spectrum	Available (Electron Ionization) [1]	Not directly provided, but links to NIST and other spectral databases are available.[2]
Safety Information		
Hazards	Not available	General GHS classification information is not available. It is classified under "Aliphatics, Saturated (>C11)".[2][4]

Experimental Protocols

While specific experimental data for **2-Cyclohexyloctane** is limited in the public databases, the following are detailed, standard methodologies for determining the key physicochemical properties listed above. These protocols are widely accepted in the scientific community for the characterization of organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of a liquid.[\[4\]](#)

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

- The thermometer and test tube assembly are suspended in a Thiele tube containing heating oil, ensuring the oil level is above the sample level.
- The side arm of the Thiele tube is gently heated, which induces convection currents and ensures uniform heating of the oil bath.^[4]
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a continuous and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
^[5]

Melting Point Determination (Capillary Method)

For solid compounds, the melting point is a key indicator of purity. While **2-Cyclohexyloctane** is a liquid at room temperature, this method is fundamental for organic compound characterization.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Sample of the solid compound

Procedure:

- A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

- The capillary tube is attached to a thermometer, with the sample level with the thermometer bulb.
- The assembly is placed in the heating block of a melting point apparatus or a Thiele tube filled with heating oil.
- The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[\[1\]](#)
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has completely melted is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.[\[6\]](#)

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[\[7\]](#)

Apparatus:

- Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
- Analytical balance
- Thermometer
- Liquid sample

Procedure:

- The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

- The filled pycnometer is weighed again to determine the mass of the liquid.
- The temperature of the liquid is recorded.
- The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
- The density of the sample is calculated using the formula: Density = Mass / Volume.[\[8\]](#)

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for volatile liquids as it minimizes the loss of volatile components.[\[9\]](#)[\[10\]](#)

Apparatus:

- Closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus)
- Thermometer
- Ignition source (e.g., a small flame or electric igniter)
- Liquid sample

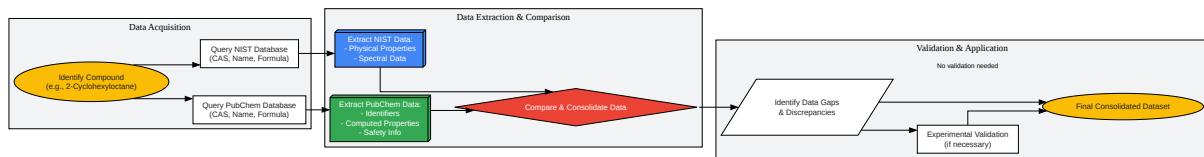
Procedure:

- The sample cup of the apparatus is filled with the liquid sample to the specified level.
- The lid, which contains the thermometer and ignition source assembly, is securely closed.
- The sample is heated at a slow, constant rate.
- At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
- The flash point is the lowest temperature at which a brief flash is observed inside the cup.
[\[10\]](#)

Mass Spectrometry (Electron Ionization)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing organic molecules.

Apparatus:


- Mass spectrometer with an electron ionization source

Procedure:

- A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
- The vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[\[11\]](#)
- This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).
- The molecular ions and any fragment ions formed are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which shows the relative intensity of ions at different m/z values. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[\[11\]](#)

Data Cross-Referencing Workflow

The following diagram illustrates a logical workflow for researchers when cross-referencing chemical data from databases like NIST and PubChem.

Click to download full resolution via product page

Caption: Workflow for cross-referencing chemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. [PDF] Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. mt.com [mt.com]

- 8. homesciencetools.com [homesciencetools.com]
- 9. scimed.co.uk [scimed.co.uk]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comparative Analysis of 2-Cyclohexyloctane Data from NIST and PubChem Databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13818012#cross-referencing-2-cyclohexyloctane-data-with-nist-and-pubchem-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com